
meso-Isonitolhexa-5-fluoronicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
meso-Isonitolhexa-5-fluoronicotinate: is a complex organic compound with the molecular formula C42H24F6N6O12 It is a derivative of inositol, a type of sugar alcohol, and is characterized by the presence of six fluoronicotinate groups attached to the inositol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of meso-Isonitolhexa-5-fluoronicotinate involves multiple steps, starting with the preparation of the inositol core and subsequent attachment of the fluoronicotinate groups. The reaction typically involves the use of fluoropyridine-3-carboxylic acid as a starting material, which is then esterified with inositol under specific conditions . The reaction conditions often include the use of catalysts such as triethylamine and solvents like tetrahydrofuran to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis are employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: meso-Isonitolhexa-5-fluoronicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like or to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as or .
Substitution: The fluoronicotinate groups can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids , while reduction can produce alcohols .
Scientific Research Applications
meso-Isonitolhexa-5-fluoronicotinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of meso-Isonitolhexa-5-fluoronicotinate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the enzyme diacylglycerol acyltransferase 2 (DGAT2) , which plays a crucial role in the synthesis of triglycerides . By inhibiting this enzyme, this compound reduces the synthesis of triglycerides and affects lipid metabolism. Additionally, it may interact with other enzymes and receptors involved in cell signaling and metabolic regulation .
Comparison with Similar Compounds
meso-Isonitolhexa-5-fluoronicotinate can be compared with other similar compounds, such as:
Inositol hexakisphosphate (IP6): Both compounds share a similar inositol core, but IP6 has phosphate groups instead of fluoronicotinate groups.
Fluoronicotinate derivatives: These compounds have similar fluoronicotinate groups but differ in their core structures.
The uniqueness of this compound lies in its combination of the inositol core with fluoronicotinate groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
23763-98-6 |
|---|---|
Molecular Formula |
C42H24F6N6O12 |
Molecular Weight |
918.7 g/mol |
IUPAC Name |
[2,3,4,5,6-pentakis[(5-fluoropyridine-3-carbonyl)oxy]cyclohexyl] 5-fluoropyridine-3-carboxylate |
InChI |
InChI=1S/C42H24F6N6O12/c43-25-1-19(7-49-13-25)37(55)61-31-32(62-38(56)20-2-26(44)14-50-8-20)34(64-40(58)22-4-28(46)16-52-10-22)36(66-42(60)24-6-30(48)18-54-12-24)35(65-41(59)23-5-29(47)17-53-11-23)33(31)63-39(57)21-3-27(45)15-51-9-21/h1-18,31-36H |
InChI Key |
AGHLKPWMHZZSCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1F)C(=O)OC2C(C(C(C(C2OC(=O)C3=CC(=CN=C3)F)OC(=O)C4=CC(=CN=C4)F)OC(=O)C5=CC(=CN=C5)F)OC(=O)C6=CC(=CN=C6)F)OC(=O)C7=CC(=CN=C7)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


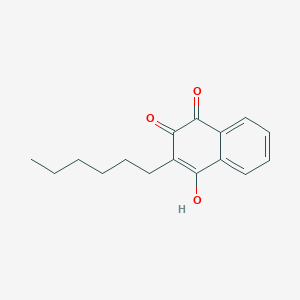

![1,5-Methanocyclopenta[d]azepine-2,4(1H,3H)-dione](/img/structure/B14701664.png)
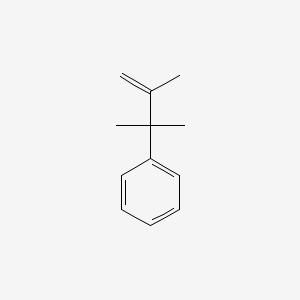

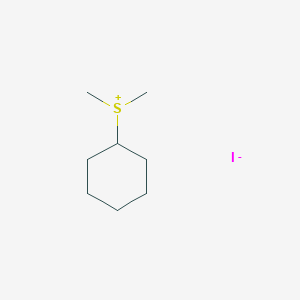
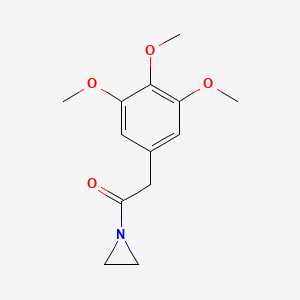

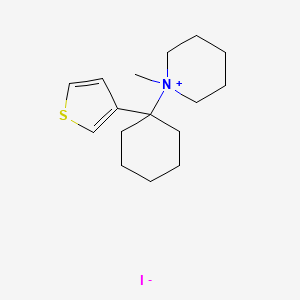

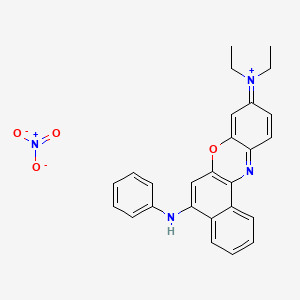

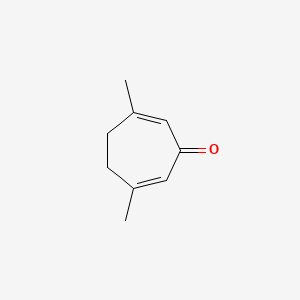
![9-[(3-Chlorophenyl)methylidene]-9H-fluorene](/img/structure/B14701749.png)
